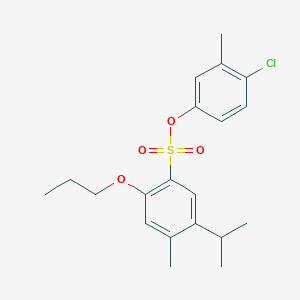

(3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide, also known as HMA, is a novel compound with potential therapeutic applications in the treatment of various diseases.

Applications De Recherche Scientifique

Polyamide Synthesis and Characterization

A study focused on the synthesis of new polyamides using adamantane derivatives demonstrated that these compounds, including structures related to (3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide, show significant promise in the creation of materials with high thermal stability and desirable mechanical properties. The synthesis involved the polycondensation of adamantane-derived diacids with various diamines, leading to polyamides with medium inherent viscosities and notable tensile strengths, elongation to break values, and glass transition temperatures. These materials exhibited decomposition temperatures ranging from 388 to 435°C, suggesting their potential utility in high-performance applications (Chern, Shiue, & Kao, 1998).

Catalysis and Chemical Transformations

Research into the catalytic properties of adamantane derivatives highlighted the versatility of these compounds in facilitating various chemical transformations. One study detailed the synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, showcasing a convergent, scalable process that efficiently produces high-purity active pharmaceutical ingredients. This process underscores the potential of adamantane derivatives in medicinal chemistry and drug development, offering a rapid pathway to synthesize complex molecules with high yields and purity (Becker et al., 2008).

Supramolecular Chemistry and Molecular Recognition

In supramolecular chemistry, adamantane derivatives have been investigated for their ability to form predictable H-bonded assemblies and crystal structures. The study of bridgehead-functionalized adamantanes revealed insights into the failure of supramolecular synthons in certain contexts, providing valuable information for designing materials with specific molecular recognition capabilities. This research contributes to our understanding of how adamantane derivatives can be used to engineer novel materials with precise structural and functional properties (Boldog et al., 2019).

Antimicrobial Activity

Adamantane derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of N′-heteroarylidene-1-carbohydrazide derivatives based on adamantane highlighted their potential as broad-spectrum antibacterial agents. These compounds displayed potent activity against a range of bacteria, underscoring the versatility of adamantane derivatives in developing new antimicrobial agents (El-Emam et al., 2020).

Propriétés

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c23-19(20-10-14-7-15(11-20)9-16(8-14)12-20)22-13-21(24)5-6-25-18-4-2-1-3-17(18)21/h1-4,14-16,24H,5-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFWKVPZWGEEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C34CC5CC(C3)CC(C5)C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3r,5r,7r)-N-((4-hydroxychroman-4-yl)methyl)adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2576165.png)

![2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2576166.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)](/img/structure/B2576168.png)

![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride](/img/structure/B2576169.png)

![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2576174.png)

![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2576175.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2576178.png)

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2576183.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2576184.png)